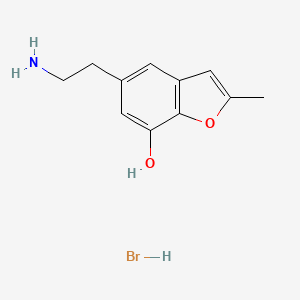![molecular formula C15H28N2O4 B6607887 ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate CAS No. 1262410-14-9](/img/structure/B6607887.png)
ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is a complex organic molecule that holds significance in various fields of research and industry. This compound features a cyclohexyl ring with an amino group and a tert-butoxycarbonyl-protected amine, linked to an acetate ester. Its unique structure allows it to participate in a range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials and Initial Steps: : The synthesis begins with the selection of appropriate starting materials, which typically includes cyclohexyl derivatives and protected amino acids.
Formation of the Cyclohexyl Ring: : A crucial step involves the construction of the cyclohexyl ring structure, often through cyclization reactions.
Protection of Amino Groups: : Protecting the amino group with a tert-butoxycarbonyl (Boc) group is essential to prevent unwanted reactions during synthesis.
Coupling Reactions: : The acetate ester linkage is introduced using coupling reagents and conditions conducive to ester formation.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is vital to ensure high yield and purity. This may involve:
Efficient Catalysis: : Employing specific catalysts to accelerate reactions and improve efficiency.
Process Optimization: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the amino group, leading to the formation of oxime or nitroso derivatives.
Reduction: : The reduction of the ester group can yield corresponding alcohols.
Substitution: : Amino groups may undergo substitution reactions, introducing various functional groups.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Common choices include lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or halides.
Major Products: Major products formed from these reactions include:
Oxime or nitroso compounds from oxidation.
Alcohol derivatives from reduction.
Various substituted cyclohexyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: : Used as a building block in organic synthesis for creating more complex molecules.
Intermediate: : Serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Enzyme Inhibition Studies: : Investigated for its potential as an enzyme inhibitor, impacting biological pathways.
Drug Development: : Explored for use in developing drugs targeting specific biochemical pathways.
Material Science: : Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets. This can involve:
Enzyme Binding: : The amino and ester functionalities enable binding to enzyme active sites, potentially inhibiting their activity.
Signal Modulation: : Alteration of biochemical signals within cells, affecting pathways related to disease or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}phenyl)acetate
Methyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate
Uniqueness: The unique combination of a cyclohexyl ring with both amino and tert-butoxycarbonyl groups, linked to an acetate ester, distinguishes it from similar compounds
Propiedades
IUPAC Name |
ethyl 2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(8-6-11(16)7-9-15)17-13(19)21-14(2,3)4/h11H,5-10,16H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGJJSOTCXDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
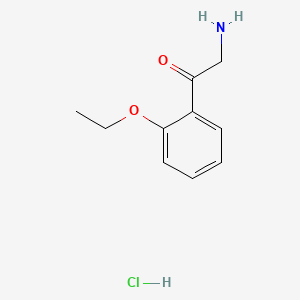
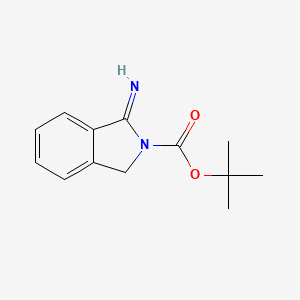
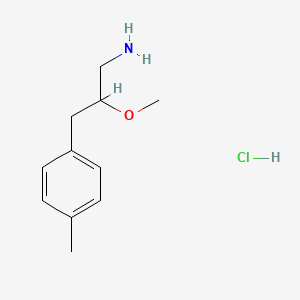
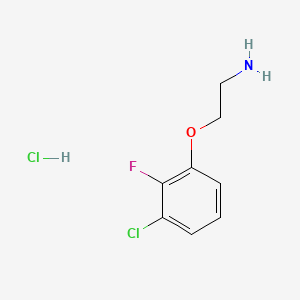
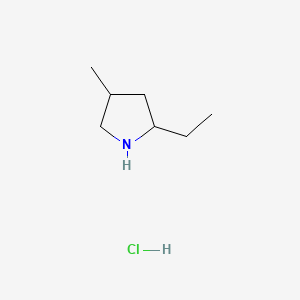
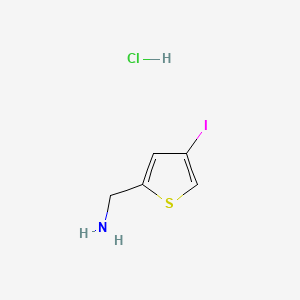
![methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B6607844.png)
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
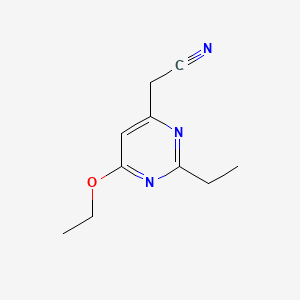
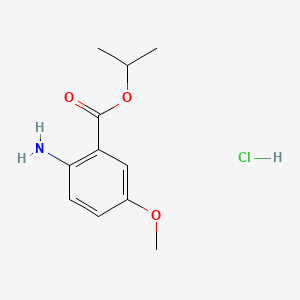
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
